1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
Overview
Description
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride (MNISCl) is a reagent used in organic synthesis. It is a highly reactive and versatile reagent, and has been used in a variety of applications in organic synthesis, including the synthesis of compounds, the formation of carbon-carbon bonds, and the preparation of heterocyclic compounds. MNISCl has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. In addition, its reactivity and versatility make it a useful tool for the synthesis of complex molecules.
Scientific Research Applications
Ionic Liquid and Reagent Design
Research on imidazolium-based compounds, such as 3-methyl-1-sulfonic acid imidazolium nitrate and chloride, highlights their utility as efficient reagents and catalysts in the nitration of aromatic compounds and the synthesis of N-sulfonyl imines. These studies demonstrate the versatility of sulfonated imidazole derivatives in facilitating chemical transformations under environmentally benign conditions or as part of novel synthetic pathways (Zolfigol et al., 2012; Zolfigol et al., 2010).
Corrosion Inhibition
A study exploring heterocyclic diazoles, including imidazole derivatives, as corrosion inhibitors for iron in acidic conditions, reveals the potential of such compounds in protecting metals from corrosion. This research provides insight into how specific structural features of imidazole derivatives might influence their effectiveness as corrosion inhibitors (Babić-Samardžija et al., 2005).
Drug Metabolism and Radiosensitizers
Imidazole sulfonamides have been studied for their potential as metabolic stabilizers for labile radiosensitizers, indicating the importance of such compounds in enhancing the effectiveness of radiation therapy by protecting sensitizers from rapid decomposition (Heindel et al., 1987).
Synthesis of Imidazole Derivatives
Research on the synthesis of imidazole derivatives, including efforts to create novel compounds through condensation reactions and modifications of the imidazole ring, showcases the diverse applications of these compounds in medicinal chemistry and material science. For example, the synthesis of 2-(2-arylethyl)imidazoles and their modification with methylsulfonyl chloride demonstrates the adaptability of imidazole frameworks in creating functional molecules (Shafiee et al., 1998).
properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGYIQIVWZUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231789 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
CAS RN |
101257-84-5 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101257-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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